molecular formula C10H7N3 B2766687 4-(1H-pyrazol-1-yl)benzonitrile CAS No. 25699-83-6

4-(1H-pyrazol-1-yl)benzonitrile

Cat. No.: B2766687
CAS No.: 25699-83-6
M. Wt: 169.187
InChI Key: SLPWCEHHSRUSKN-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-yl)benzonitrile is an organic compound with the molecular formula C10H7N3 It is characterized by a pyrazole ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with pyrazole in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperatures . Another method involves the use of 4-bromo-2-chlorobenzonitrile and 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester in a Suzuki reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

4-(1H-Pyrazol-1-yl)benzonitrile can be compared with other pyrazole-containing compounds:

Uniqueness: The unique combination of the pyrazole ring and benzonitrile moiety in this compound imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Biological Activity

4-(1H-pyrazol-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring attached to a benzonitrile group. The molecular formula is C10H8N4, which allows it to participate in various chemical reactions, including substitution and cyclization reactions. Its structural characteristics contribute to its biological properties, particularly in enzyme inhibition and receptor binding.

1. Androgen Receptor Modulation

One of the most notable biological activities of this compound is its role as a tissue-selective androgen receptor modulator (SARM) . Research indicates that compounds with similar structures exhibit significant affinity for androgen receptors, leading to modulation of receptor activity. This mechanism is crucial for developing targeted therapies for conditions such as prostate cancer and other androgen-dependent diseases .

2. Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in various biological pathways. The compound has been investigated for its potential to act as an inhibitor of certain kinases, which play pivotal roles in cell signaling and cancer progression .

3. Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. In particular, it has been evaluated against prostate cancer cell lines, showing the ability to inhibit cell proliferation effectively. For instance, a related compound from the pyrazole class exhibited up to 80% tumor growth inhibition in xenograft models derived from enzalutamide-resistant prostate cancer cells .

Case Studies

Several studies highlight the biological activity of this compound and its derivatives:

  • Study on Androgen Receptor Antagonists : A library of aryl pyrazol-1-yl-propanamides was synthesized and characterized for their pharmacological properties. The incorporation of the pyrazole moiety significantly enhanced the antagonistic activity against androgen receptors, suggesting that similar modifications could improve the efficacy of this compound .
  • Cytotoxicity Evaluation : A series of pyrazole derivatives were tested for cytotoxicity against various cancer cell lines using the sulforhodamine B assay. Results indicated that modifications to the pyrazole ring could lead to increased potency against human breast cancer cells (MCF-7), with specific compounds showing significant growth inhibition .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
This compoundAndrogen Receptor ModulatorSelective modulation
2-Chloro-4-(1H-pyrazol-1-yl)benzonitrileAnticancerInhibition of prostate cancer cell growth
Pyrazol-1-yl-propanamidesAR AntagonistBroad-spectrum AR antagonism
N1-Alkyl acetylated pyrazolineCytotoxicityInhibition against MCF-7 cells

Properties

IUPAC Name

4-pyrazol-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPWCEHHSRUSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25699-83-6
Record name 4-(1-Pyrazolyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 50-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 1H-pyrazole (422 mg, 6.21 mmol, 1.50 equiv), sodium hydroxide (248 mg, 6.20 mmol, 1.50 equiv), and N,N-dimethylformamide (20 mL). The mixture was stirred and heated to 80° C. for 30 min, then to this was added 4-fluorobenzonitrile (500 mg, 4.13 mmol, 1.00 equiv). The resulting solution was stirred for 3 h at 110° C. in an oil bath. The resulting solution was diluted with 50 mL of H2O. The solids were collected by filtration and dried in an oven. The product was obtained as 0.43 g (62%) of a white solid.
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
248 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
62%

Synthesis routes and methods II

Procedure details

4-Fluorobenzonitrile (204.2 g), pyrazole (138.6 g, 1.22 eq) and potassium carbonate (281.5 g, 1.22 eq) in DMF (1110 ml) were heated at 120° C. for 7 hours. The suspension was cooled to 25° C. and water (2920 ml) added. The reaction was extracted with MTBE (3×1460 ml) and the combined extracts were washed with water (3×1460 ml) and saturated aqueous sodium chloride (1460 ml). The organic phase was concentrated at atmospheric pressure until the pot temperature rose to 65° C. Heptane (1700 ml) was added over 30 minutes at 60-65° C., and then a further 300 ml of distillate was collected. The solution was stirred at 60-65° C. for 15 minutes and then cooled to <5° C. The slurry was filtered and washed with heptane (2×200 ml), and dried under vacuum to constant weight to give the title compound as a solid (245.3 g, 87%).
Quantity
204.2 g
Type
reactant
Reaction Step One
Quantity
138.6 g
Type
reactant
Reaction Step One
Quantity
281.5 g
Type
reactant
Reaction Step One
Name
Quantity
1110 mL
Type
solvent
Reaction Step One
Name
Quantity
2920 mL
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods III

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-pyrazole (205 mg, 3.0 mmol) is coupled with 4-bromobenzonitrile (364 mg, 2.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50) to provide 330 mg (98% isolated yield) of the desired product as a white solid.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
364 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 4-fluorobenzonitrile (1.5 g, 12.35 mmol) and pyrazole (0.843 g, 12.38 mmol) in DMF (10 mL) was added NaH (60% in oil, 0.644 g, 16.09 mmol). The reaction was heated to 145° C. for 20 h. The reaction was cooled to room temperature and was diluted with water and EtOAc The aqueous layer was washed with EtOAc (3×) and the combined organic layers were washed with water (4×). The organic solution was dried (MgSO4, filtered, and concentrated. Medium pressure chromatography (4:1 hexanes:EtOAc) provided 4-pyrazol-1-yl-benzonitrile (1.6 g) as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.97 (d, 1H), 7.82 (d, 2H), 7.73 (m, 3H), 6.87 (d, 1H); MS 170 (M+1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.843 g
Type
reactant
Reaction Step One
Name
Quantity
0.644 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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